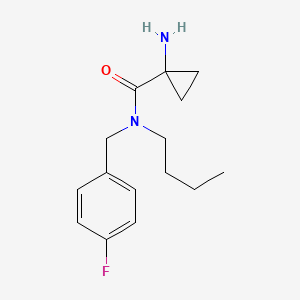![molecular formula C21H25NO4 B4300860 3-(4-tert-butylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B4300860.png)
3-(4-tert-butylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid
Vue d'ensemble
Description
3-(4-tert-butylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid, also known as TTA, is a synthetic compound that has been extensively studied for its potential use in scientific research. TTA is a derivative of fenofibrate, a drug used to treat high cholesterol levels. However, TTA has been found to have unique properties that make it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 3-(4-tert-butylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid involves the activation of PPARα, which regulates the expression of genes involved in lipid metabolism, inflammation, and cancer. 3-(4-tert-butylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid binds to the ligand-binding domain of PPARα, leading to a conformational change that allows for the recruitment of coactivators and the subsequent activation of gene transcription.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid has been shown to have several biochemical and physiological effects, including the regulation of lipid metabolism, the suppression of inflammation, and the inhibition of cancer cell growth. 3-(4-tert-butylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid has been found to increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in fatty acid synthesis. 3-(4-tert-butylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-tert-butylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid in lab experiments is its specificity for PPARα, which allows for the selective activation of this nuclear receptor. 3-(4-tert-butylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid has also been found to be relatively stable and easy to synthesize. However, one limitation of using 3-(4-tert-butylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid is its potential toxicity, as high doses of 3-(4-tert-butylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid have been shown to cause liver damage in mice.
Orientations Futures
For the study of 3-(4-tert-butylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid include the development of more potent and selective PPARα agonists, the investigation of the role of 3-(4-tert-butylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid in other biological processes, and the exploration of 3-(4-tert-butylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid as a potential therapeutic agent for the treatment of metabolic disorders, inflammation, and cancer.
Applications De Recherche Scientifique
3-(4-tert-butylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid has been widely used in scientific research to study various biological processes, including lipid metabolism, inflammation, and cancer. 3-(4-tert-butylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism. 3-(4-tert-butylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid has also been found to have anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)16-10-8-14(9-11-16)18(13-19(23)24)22-20(25)15-6-5-7-17(12-15)26-4/h5-12,18H,13H2,1-4H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFHMLBOUOZDSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)-3-{[(3-methoxyphenyl)carbonyl]amino}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[2-(4-chlorophenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4300780.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-3-bromobenzamide](/img/structure/B4300783.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-chlorobenzamide](/img/structure/B4300787.png)
![N-[2-(2-furyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-methoxybenzamide](/img/structure/B4300792.png)
![4-methoxy-N-[2-(4-methoxyphenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4300794.png)
![N-[2-(4-chlorophenyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4300795.png)

![ethyl 3-(4-methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate](/img/structure/B4300831.png)
![ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B4300836.png)
![ethyl 3-[(3,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate](/img/structure/B4300840.png)
![3-[(3-chlorobenzoyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B4300843.png)
![3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid](/img/structure/B4300857.png)
![3-(4-tert-butylphenyl)-3-{[(4-methylphenoxy)acetyl]amino}propanoic acid](/img/structure/B4300868.png)
![3-(4-tert-butylphenyl)-3-{[(2-chlorophenoxy)acetyl]amino}propanoic acid](/img/structure/B4300883.png)